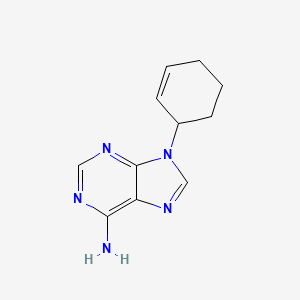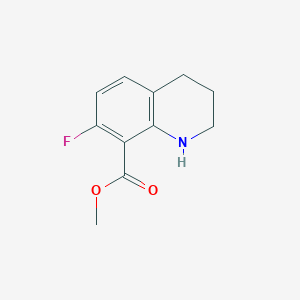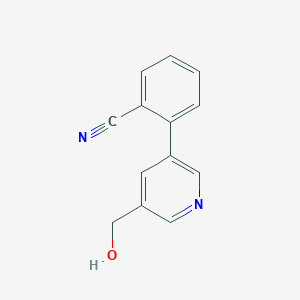
2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile is an organic compound with the molecular formula C13H10N2O It is a heterocyclic aromatic compound that contains both a pyridine ring and a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-cyanopyridine with formaldehyde in the presence of a base to form the hydroxymethyl derivative. This reaction typically requires mild conditions and can be carried out at room temperature.
Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 5-(hydroxymethyl)pyridine is coupled with a bromobenzonitrile in the presence of a palladium catalyst. This method allows for the formation of the desired product with high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as the use of ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact and improve process efficiency .
化学反応の分析
Types of Reactions
2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of 2-(5-(carboxymethyl)pyridin-3-yl)benzonitrile.
Reduction: Formation of 2-(5-(aminomethyl)pyridin-3-yl)benzonitrile.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The hydroxymethyl and nitrile groups can interact with various molecular targets, leading to changes in biological activity. The pathways involved often include binding to active sites or allosteric sites on proteins, thereby modulating their function .
類似化合物との比較
Similar Compounds
- 2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile
- 2-(5-(Hydroxymethyl)pyridin-4-yl)benzonitrile
- 2-(5-(Hydroxymethyl)pyridin-3-yl)benzamide
Uniqueness
2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile is unique due to the specific positioning of the hydroxymethyl group on the pyridine ring, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .
特性
CAS番号 |
1346691-53-9 |
|---|---|
分子式 |
C13H10N2O |
分子量 |
210.23 g/mol |
IUPAC名 |
2-[5-(hydroxymethyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C13H10N2O/c14-6-11-3-1-2-4-13(11)12-5-10(9-16)7-15-8-12/h1-5,7-8,16H,9H2 |
InChIキー |
FIECQRFDEBBALP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#N)C2=CN=CC(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







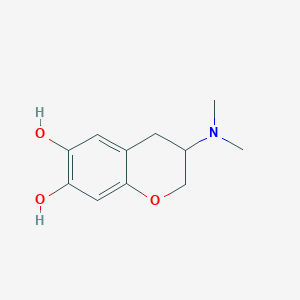
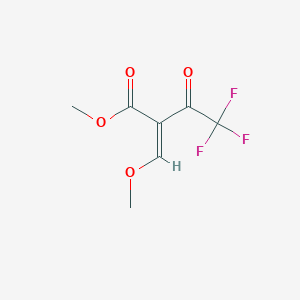

![5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)
![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)

